An In-depth Technical Guide to (3,5-Dimethylphenyl)(pyridin-3-yl)methanone (CAS 1183687-49-1)
An In-depth Technical Guide to (3,5-Dimethylphenyl)(pyridin-3-yl)methanone (CAS 1183687-49-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Dimethylphenyl)(pyridin-3-yl)methanone, with the CAS registry number 1183687-49-1, is a chemical compound that belongs to the class of diaryl ketones. This structure, featuring a pyridine ring linked to a substituted benzene ring through a carbonyl group, is a common motif in medicinal chemistry and materials science. Diaryl ketones are known for their diverse applications as photoinitiators, in organic synthesis, and as scaffolds for the development of bioactive molecules. The presence of the pyridine nitrogen atom introduces a basic center, which can influence the compound's solubility, crystal packing, and ability to coordinate with metal catalysts. The dimethylphenyl group provides steric bulk and lipophilicity, which can be tailored to fine-tune the molecule's physical and biological properties.
Due to the limited availability of specific experimental data for this compound, this guide will provide a summary of the known information and offer general guidance on its handling and potential applications based on the properties of structurally related molecules.
Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of (3,5-Dimethylphenyl)(pyridin-3-yl)methanone are not widely published. The following table summarizes the available information and highlights the data gaps.
| Property | Value | Source |
| Chemical Name | (3,5-Dimethylphenyl)(pyridin-3-yl)methanone | - |
| CAS Number | 1183687-49-1 | - |
| Molecular Formula | C₁₄H₁₃NO | Calculated |
| Molecular Weight | 211.26 g/mol | Calculated |
| Appearance | Likely a solid | General observation for similar compounds |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Safety Data and Handling
A specific Safety Data Sheet (SDS) for CAS 1183687-49-1 is not publicly available. Therefore, a thorough risk assessment must be conducted before handling this compound. The following safety recommendations are based on the general hazards associated with similar aromatic ketones and pyridyl compounds.
Potential Hazards (Presumed, not confirmed):
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Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
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Skin Corrosion/Irritation: May cause skin irritation.
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Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Safety Precautions:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Wear a lab coat or other protective clothing.
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Respiratory Protection: If handling as a powder or if dusts are generated, use a NIOSH-approved respirator with a particulate filter.
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Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures (General Guidance):
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If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
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In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
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If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Hypothetical Experimental Workflow: Suzuki Cross-Coupling Reaction
Compounds like (3,5-Dimethylphenyl)(pyridin-3-yl)methanone can be valuable intermediates in organic synthesis. For instance, the pyridine ring can be functionalized via cross-coupling reactions. The following is a hypothetical protocol for a Suzuki cross-coupling reaction using a brominated derivative of the title compound as a starting material. This illustrates a potential application and the general steps involved.
Objective: To synthesize a biaryl compound by coupling a bromopyridine derivative of (3,5-Dimethylphenyl)(pyridin-3-yl)methanone with a boronic acid.
Step-by-Step Methodology:
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Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bromopyridine starting material (1.0 eq) and the desired boronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene and water).
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Catalyst and Base Addition: To the reaction mixture, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base, for example, potassium carbonate (2.0 eq).
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Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required reaction time (typically 4-24 hours).
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
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Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Diagram:
Caption: Hypothetical workflow for a Suzuki cross-coupling reaction.
Conclusion
(3,5-Dimethylphenyl)(pyridin-3-yl)methanone (CAS 1183687-49-1) is a compound with potential applications in various fields of chemical research. However, there is a significant lack of publicly available data regarding its specific physical properties and safety profile. Researchers and drug development professionals should exercise extreme caution when handling this substance and should prioritize obtaining a certified Safety Data Sheet from the supplier. The general safety precautions and the hypothetical experimental workflow provided in this guide are intended to offer a starting point for further investigation and should be adapted based on specific experimental conditions and a thorough, compound-specific risk assessment.
References
No specific technical data sheets or comprehensive safety information for CAS 1183687-49-1 were found in the public domain during the search. The information presented is based on general chemical principles and data from structurally related compounds.
